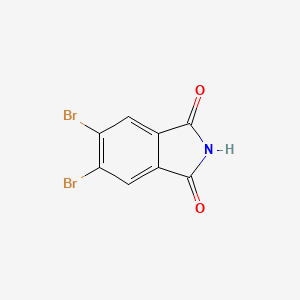

5,6-dibroMoisoindoline-1,3-dione

説明

Historical Context and Structural Importance in Organic Chemistry

The parent compound, phthalimide (B116566), has been a cornerstone in organic synthesis for over a century. Its most notable historical application is in the Gabriel synthesis, a robust method for the preparation of primary amines. acs.orgwikipedia.org In this reaction, the potassium salt of phthalimide serves as a surrogate for an ammonia (B1221849) anion, undergoing nucleophilic substitution with an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the desired primary amine. wikipedia.org

The structural importance of the phthalimide scaffold lies in its unique combination of an aromatic ring and an imide functionality. The two carbonyl groups flanking the nitrogen atom render the N-H proton acidic, facilitating the formation of the phthalimide anion, a key intermediate in many synthetic transformations. wikipedia.org This structural feature makes phthalimides versatile building blocks for the synthesis of a wide array of nitrogen-containing compounds. acs.orgorganic-chemistry.org

Overview of Key Research Domains for Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione moiety is a privileged scaffold in medicinal chemistry and materials science due to its diverse biological activities and useful chemical properties. Derivatives of this scaffold have been extensively investigated for a wide range of applications.

In the realm of medicinal chemistry , isoindoline-1,3-dione derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anti-inflammatory effects nih.gov

Anticancer properties google.com

Antimicrobial activity gsconlinepress.com

Neuroprotective effects, such as the inhibition of acetylcholinesterase, which is relevant in the context of Alzheimer's disease nih.govgoogle.com

In materials science , the rigid and planar structure of the phthalimide core makes it an attractive component for the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, finding applications in the aerospace and electronics industries. The isoindoline-1,3-dione unit also serves as a building block for the creation of organic dyes and pigments.

Specific Research Focus on Halogenated Isoindoline-1,3-diones, including 5,6-Dibromoisoindoline-1,3-dione

The introduction of halogen atoms, such as bromine, onto the aromatic ring of the isoindoline-1,3-dione scaffold significantly modifies its electronic properties and reactivity. Halogenated phthalimides are important intermediates in organic synthesis, as the halogen atoms can serve as handles for further functionalization through various cross-coupling reactions. researchcommons.org

While detailed research on this compound is limited, its structure suggests several potential areas of research interest. The two bromine atoms at the 5 and 6 positions would influence the electron density of the benzene (B151609) ring and could serve as reactive sites for the synthesis of more complex molecules. For instance, they could potentially be used in the synthesis of novel polymers or as precursors for the development of new pharmaceutical agents. The synthesis of such halogenated phthalimides typically involves the reaction of the corresponding halogenated phthalic anhydride (B1165640) with an amine or ammonia source. organic-chemistry.orgnih.gov For this compound, the logical precursor would be 4,5-dibromophthalic anhydride.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 247045-28-9 | wikipedia.orgprepchem.comdrishtiias.com |

| Molecular Formula | C₈H₃Br₂NO₂ | acs.orgprepchem.comdrishtiias.com |

| Molecular Weight | 304.92 g/mol | acs.orgprepchem.com |

Structure

3D Structure

特性

IUPAC Name |

5,6-dibromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWYUWWFPSLKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737895 | |

| Record name | 5,6-Dibromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247045-28-9 | |

| Record name | 5,6-Dibromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5,6 Dibromoisoindoline 1,3 Dione

De Novo Synthesis Routes to the Isoindoline-1,3-dione Core

The foundational step in the synthesis of many substituted isoindoline-1,3-diones is the formation of the bicyclic imide structure itself. This is typically achieved through the condensation of phthalic anhydride (B1165640) or its derivatives with a nitrogen source.

Phthalic Anhydride Condensation Reactions

The most prevalent and straightforward method for constructing the isoindoline-1,3-dione core is the condensation reaction of phthalic anhydride with an amine. hakon-art.commdpi.com This reaction proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization, usually promoted by heating, results in the formation of the imide ring with the elimination of a water molecule. pierpalab.com

A variety of amines can be utilized in this reaction, leading to a diverse range of N-substituted phthalimides. mdpi.comniscpr.res.in For the synthesis of the parent isoindoline-1,3-dione (phthalimide), ammonia (B1221849) or a precursor like urea (B33335) is commonly employed. pierpalab.com The reaction with ammonia initially forms the ammonium (B1175870) salt of the phthalamic acid, which upon heating dehydrates to yield phthalimide (B116566).

The reaction conditions for these condensations can vary. While classical methods often involve refluxing in solvents like glacial acetic acid, modern approaches have explored more efficient conditions. niscpr.res.in For instance, the reaction can be carried out by simply melting the reactants together in the absence of a solvent. pierpalab.com

Alternative Cyclization Approaches

Beyond the direct condensation of phthalic anhydride, other cyclization methods have been developed to form the isoindoline-1,3-dione core. While less common for the synthesis of the unsubstituted ring system, these alternative routes can be valuable for preparing specific derivatives. These can include intramolecular cyclizations of appropriately substituted benzamides or other precursors.

Introduction of Halogen Substituents: Bromination Approaches

The introduction of bromine atoms onto the aromatic ring of the isoindoline-1,3-dione can be achieved through two primary strategies: the bromination of the pre-formed isoindoline-1,3-dione core or the synthesis from an already brominated precursor.

Regioselective Halogenation Post-Synthesis

The direct bromination of the isoindoline-1,3-dione aromatic ring presents a challenge in achieving regioselectivity. The phthalimide ring is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (positions 4 and 5). Achieving specific bromination at the 5 and 6 positions would require overcoming this inherent directing effect, and as such, this is not a commonly reported method for the synthesis of 5,6-dibromoisoindoline-1,3-dione. While methods for regioselective halogenation of other heterocyclic systems exist, specific protocols for the 5,6-dibromination of isoindoline-1,3-dione are not readily found in the literature, suggesting that synthesis from a pre-halogenated precursor is the more viable route.

Synthesis from Halogenated Precursors (e.g., 4,5-dibromophthalic acid)

A more controlled and widely applicable strategy for the synthesis of this compound involves the use of a pre-brominated starting material, namely 4,5-dibromophthalic acid or its corresponding anhydride. This approach ensures the correct positioning of the bromine atoms on the final product.

A patented method describes the preparation of 4,5-dibromophthalic acid from phthalylhydrazine. rsc.org In this process, phthalylhydrazine is dissolved in glacial acetic acid and treated with N-bromosuccinimide (NBS) with heating. The resulting dibromophthalhydrazide is then hydrolyzed using a sodium hydroxide (B78521) solution to yield 4,5-dibromophthalic acid. rsc.org

Once 4,5-dibromophthalic anhydride is obtained, it can be converted to this compound through condensation with a nitrogen source like ammonia or urea, analogous to the methods described for the unsubstituted phthalic anhydride. pierpalab.com Heating a mixture of 4,5-dibromophthalic anhydride and urea, for instance, would be a direct method to produce this compound. nih.gov

Table 1: Synthesis of 4,5-Dibromophthalic Acid

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Phthalylhydrazine | N-Bromosuccinimide (NBS), Glacial Acetic Acid, Heating (80-100°C) | Dibromophthalhydrazide |

| 2 | Dibromophthalhydrazide | Sodium Hydroxide Solution, Heating (60-70°C), pH adjustment | 4,5-Dibromophthalic Acid |

Advanced Synthetic Protocols and Green Chemistry Considerations

In line with the growing emphasis on sustainable chemical practices, several "green" methodologies have been developed for the synthesis of phthalimides, which can be adapted for the preparation of this compound.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tsijournals.com The reaction of phthalic anhydrides with urea, for example, can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent or with a catalytic amount of a high-dielectric solvent like DMF. niscpr.res.in This approach is not only faster but also more energy-efficient.

Solvent-free, or solid-state, reactions provide another green alternative. The direct fusion of phthalic anhydride and urea by heating them together until they melt and react is a simple and atom-economical method that avoids the use of potentially hazardous solvents. pierpalab.com

Table 2: Comparison of Synthetic Conditions for Phthalimide Synthesis

| Method | Reactants | Solvent | Conditions | Advantages |

| Conventional | Phthalic Anhydride, Urea | Glacial Acetic Acid | Reflux | Well-established |

| Microwave-Assisted | Phthalic Anhydride, Urea | None or cat. DMF | Microwave Irradiation | Rapid, High Yield, Energy-efficient |

| Solvent-Free | Phthalic Anhydride, Urea | None | Melting | Atom-economical, Avoids hazardous solvents |

These green chemistry principles can be directly applied to the synthesis of this compound from 4,5-dibromophthalic anhydride and urea, offering more sustainable and efficient pathways to this valuable chemical compound.

Catalyst-Free and Solvent-Free Syntheses

The development of catalyst-free and solvent-free synthetic methods for the preparation of isoindoline-1,3-dione derivatives represents a significant advancement in green chemistry. These methods typically involve the direct reaction of a phthalic anhydride with a nitrogen source, such as an amine or urea, under thermal conditions. In the context of this compound, the precursor would be 4,5-dibromophthalic anhydride.

The reaction proceeds by heating a mixture of the anhydride and the nitrogen source. This approach eliminates the need for potentially toxic catalysts and solvents, simplifying the work-up procedure and reducing chemical waste. The absence of a solvent also allows for a higher concentration of reactants, which can lead to shorter reaction times and improved yields.

While specific research detailing a catalyst-free and solvent-free synthesis exclusively for this compound is not extensively documented in the provided results, the general principle is widely applied to the synthesis of various phthalimide derivatives. The reaction of phthalic anhydride with primary amines is a well-established and straightforward method for forming N-substituted phthalimides. mdpi.com This fundamental reaction can be adapted to a solvent-free context by simply heating the reactants together.

Table 1: General Conditions for Catalyst-Free and Solvent-Free Phthalimide Synthesis

| Reactant A | Reactant B | Conditions | Product Type |

| Phthalic Anhydride | Primary Amine | Thermal (Melt) | N-Substituted Phthalimide |

| Substituted Phthalic Anhydride | Urea | Thermal (Melt) | Unsubstituted Phthalimide |

This table presents generalized conditions based on established chemical principles for phthalimide synthesis. Specific parameters for this compound would require empirical determination.

Microwave-Assisted and Other Modern Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.

The application of microwave irradiation to the synthesis of isoindoline-1,3-dione derivatives has been reported for various substituted analogs. For instance, microwave-assisted Diels-Alder reactions have been employed to synthesize 4,6-disubstituted isoindoline-1,3-diones with yields ranging from 15% to 59%. africaresearchconnects.comresearchgate.net In these reactions, chromones served as dienes and maleimides as dienophiles. africaresearchconnects.com Although this specific example produces a different isomer, it highlights the utility of microwave technology in constructing the isoindoline-1,3-dione core. Another study describes a one-pot, three-component reaction for the synthesis of acridine-1,8(2H,5H)-diones under microwave irradiation in water, showcasing an environmentally friendly approach.

For the synthesis of this compound, a microwave-assisted approach would likely involve the reaction of 4,5-dibromophthalic anhydride with a suitable nitrogen source in a microwave reactor. The use of a polar solvent, or in some cases, a solvent-free reaction on a solid support, can further enhance the efficiency of microwave heating. This method offers a promising route for the rapid and efficient production of this compound.

Table 2: Examples of Microwave-Assisted Synthesis of Isoindoline-1,3-dione Analogs

| Reactants | Product | Yield | Reference |

| 3-Benzoylvinylchromones and N-phenylmaleimide | 2-Phenylisoindoline-1,3-dione derivative | 59% | africaresearchconnects.com |

| Dimedone, arylglyoxals, and ammonium acetate | Acridine-1,8(2H,5H)-diones | Good to excellent |

This table showcases the application of microwave-assisted synthesis for related heterocyclic compounds, suggesting a viable pathway for the synthesis of this compound.

While direct and detailed research on the synthesis of this compound using these modern techniques is limited in the provided search results, the established success of these methods for structurally similar compounds provides a strong foundation for their application. Future research will likely focus on optimizing these green synthetic routes to provide efficient and sustainable access to this compound.

Chemical Modifications and Derivatization of 5,6 Dibromoisoindoline 1,3 Dione

Functionalization of the Imide Group

Contrary to what the term "active methylene (B1212753) group" might suggest, 5,6-dibromoisoindoline-1,3-dione does not possess a methylene group (–CH2–) flanked by electron-withdrawing groups. The primary site for functionalization in this context is the imide nitrogen, which bears an acidic proton. The deprotonation of this N-H group generates a potent nucleophile, which is central to many derivatization strategies.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. nih.govevitachem.com The product is often an α,β-unsaturated ketone. nih.gov The active hydrogen component is characterized by a methylene or methine group activated by one or more electron-withdrawing groups, such as esters, ketones, nitriles, or nitro groups. nih.gov

Given its molecular structure, this compound lacks a traditional active methylene group and therefore cannot act as the nucleophilic component in a classical Knoevenagel condensation. However, derivatives of phthalimide (B116566) have been employed as catalysts in such reactions. For instance, o-phthalimide-N-sulfonic acid has been utilized as an effective catalyst for the Knoevenagel condensation of aromatic aldehydes with 2,2-butylidene-1,3-dioxane-4,6-dione under solvent-free conditions with ultrasonic irradiation. scirp.org

While direct participation as a methylene component is not feasible, related condensation reactions can be envisioned. For example, the carbonyl groups of the isoindoline-1,3-dione moiety could potentially react with highly reactive carbanions in aldol-type additions, although this is less common. More relevant are condensation reactions that lead to the formation of larger heterocyclic systems, often initiated by functionalization at the imide nitrogen.

The nitrogen atom of the imide in this compound can readily undergo substitution reactions following deprotonation. This forms the basis of the Gabriel synthesis of primary amines, where the phthalimide anion is N-alkylated with an alkyl halide. organic-chemistry.org This principle can be extended to this compound to introduce a wide array of substituents at the nitrogen position.

N-Alkylation and N-Arylation: The acidic N-H proton can be removed by a base to form the corresponding anion, which is a strong nucleophile. This anion can then react with various electrophiles.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom. This is a fundamental strategy for creating derivatives with altered solubility and biological activity.

N-Arylation: The introduction of an aryl group can be achieved through reactions such as the Ullmann condensation with aryl halides, typically in the presence of a copper catalyst.

On the aromatic ring, the two bromine atoms are potential leaving groups for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two imide carbonyl groups deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. osti.govwikipedia.org In SNAr reactions, a potent nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine), proceeding through a negatively charged intermediate known as a Meisenheimer complex. organic-chemistry.org The presence of the strongly deactivating imide group ortho to the bromine atoms facilitates the stabilization of this intermediate, making such substitutions plausible, although specific examples for this compound are not prevalent in the literature.

Conversely, electrophilic aromatic substitution on the two remaining hydrogens of the benzene (B151609) ring is expected to be difficult due to the deactivating nature of both the bromine atoms and the imide functionality.

Transformations of the Carbonyl Moieties

The two carbonyl groups of the imide functionality in this compound are generally less reactive than ketone carbonyls but can undergo specific transformations.

Reduction: The carbonyl groups can be reduced to various extents.

Partial reduction can lead to hydroxylated intermediates.

Complete reduction of the carbonyls, often using strong reducing agents like lithium aluminum hydride (LiAlH4), would result in the corresponding diamine derivative, although this can be a challenging transformation to control.

Thionation: The conversion of the carbonyl groups to thiocarbonyls can be achieved using reagents like Lawesson's reagent. This modification dramatically alters the electronic properties and coordination chemistry of the molecule.

Reaction with Organometallic Reagents: Addition of organometallic reagents like Grignard or organolithium compounds to the carbonyl groups can lead to the formation of tertiary alcohols after ring opening. These reactions can be complex and may result in a mixture of products.

Introduction of Heterocyclic and Other Complex Substructures

The this compound core is an excellent starting point for the synthesis of more complex molecules, including spiro compounds and hybrid molecules with other pharmacologically active moieties.

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The isoindoline-1,3-dione framework can be elaborated into spirocyclic systems through several synthetic strategies. One common approach involves multicomponent reactions where the dione (B5365651) is reacted with other building blocks to construct the spirocyclic system in a single step.

For example, related structures like isatin (B1672199) and ninhydrin (B49086) are frequently used in three-component reactions with a source of an active methylene group (like malononitrile) and another component to build spiro-pyran or spiro-pyrrolidine derivatives. nih.govnih.gov A plausible mechanism often involves an initial Knoevenagel condensation to form a reactive intermediate, which then undergoes a Michael addition and subsequent cyclization to form the spiro ring system. nih.govnih.gov The synthesis of spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives has been achieved through a one-pot, four-component reaction involving ninhydrin, cyanoacetohydrazide, malononitrile, and a cyclic C-H acid. nih.gov Similar strategies could potentially be adapted for this compound, using its reactivity to build complex spiro-heterocycles.

| Precursor(s) | Reagents | Resulting Spiro System | Reference |

| Isatin/Ninhydrin, Malononitrile, β-Dicarbonyl compounds | 4-Dimethylaminopyridine (DMAP) | Spiro-aminopyran | nih.gov |

| Ninhydrin, Cyanoacetohydrazide, Malononitrile, Cyclic CH-acids | Ethanol, Reflux | Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] | nih.gov |

| 2-Aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione, 2-Aminophenol | Ethanolic sodium ethoxide, Microwave | Spiro-benzoxazole | researchgate.net |

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced activity or a dual mode of action. The isoindoline-1,3-dione moiety is a popular scaffold for the design of such hybrid molecules due to its own diverse biological activities.

Derivatives of this compound can be synthesized to incorporate other heterocyclic rings or functional groups. For instance, the imide nitrogen provides a convenient handle for attaching other molecular fragments. This has been demonstrated in the synthesis of isoindoline-1,3-dione hybrids with moieties such as:

1H-Tetrazole: Novel hybrid isoindole-1,3(2H)-dione compounds carrying a 1H-tetrazole moiety have been synthesized and evaluated for their inhibitory properties against various enzymes.

N-benzyl pyridinium (B92312): A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids have been designed as potential anti-Alzheimer's agents.

Thiazolidinedione: Thiazo-isoindolinedione hybrids have been synthesized and studied for their potential as antiviral agents.

These examples underscore the utility of the this compound core in constructing complex and multifunctional molecules.

In-depth Spectroscopic and Chromatographic Analysis of this compound Remains Elusive in Publicly Available Research

A thorough investigation into the advanced spectroscopic and chromatographic characterization of the chemical compound this compound has revealed a significant lack of detailed, publicly accessible scientific data. Despite its availability from commercial chemical suppliers, in-depth research findings and comprehensive data sets for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are not readily found in published scientific literature.

While the synthesis and characterization of the broader class of isoindoline-1,3-diones are well-documented, specific experimental data for the 5,6-dibromo derivative is conspicuously absent from accessible journals and databases. This includes detailed reports on its structural confirmation, molecular weight and fragmentation analysis, and functional group identification.

Consequently, a detailed article structured around the advanced spectroscopic and chromatographic characterization of this compound, complete with specific data tables and in-depth research findings, cannot be generated at this time. The foundational, scientifically verified data required to populate such an analysis is not available in the public domain. Further research or access to proprietary industrial analytical data would be necessary to provide a comprehensive overview as requested.

Advanced Spectroscopic and Chromatographic Characterization in Research of 5,6 Dibromoisoindoline 1,3 Dione

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into the elemental composition of a synthesized molecule. This analytical method determines the mass percentages of constituent elements, which are then compared against theoretically calculated values derived from the compound's proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized compound.

In the context of 5,6-dibromoisoindoline-1,3-dione, with a molecular formula of C₈H₃Br₂NO₂, the theoretical elemental composition can be precisely calculated based on the atomic weights of carbon, hydrogen, bromine, nitrogen, and oxygen. These theoretical values serve as the benchmark against which experimental results are measured.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 29.58 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 0.93 |

| Bromine | Br | 79.90 | 2 | 159.80 | 49.20 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.31 |

| Oxygen | O | 16.00 | 2 | 32.00 | 9.85 |

| Total | 324.92 | 100.00 |

Note: The values in this table are theoretical and calculated based on the molecular formula.

Detailed Research Findings

While specific experimental elemental analysis data for the parent compound this compound is not extensively detailed in publicly available research, the characterization of its derivatives highlights the application and importance of this technique. For instance, in the synthesis and characterization of closely related compounds, such as 5,6-dibromo-2-((R)-1-phenylethyl)isoindoline-1,3-dione, elemental analysis is a critical step for structural confirmation. researchgate.net

In a study focused on the formation of conjugated polynaphthalenes, the elemental composition of a precursor, 5,6-dibromo-2-((R)-1-phenylethyl)isoindoline-1,3-dione (C₁₆H₁₁Br₂NO₂), was determined. The experimental findings were compared with the calculated theoretical values, as shown in the table below. researchgate.net

Table 2: Elemental Analysis of 5,6-Dibromo-2-((R)-1-phenylethyl)isoindoline-1,3-dione

| Element | Theoretical (%) | Experimental (%) |

| Carbon | 46.98 | 47.05 |

| Hydrogen | 2.71 | 2.78 |

| Nitrogen | 3.42 | 3.12 |

Source: Data from a study on the formation of conjugated polynaphthalene via Bergman cyclization. researchgate.net

The close correlation between the theoretical and experimental values for carbon and hydrogen in the analysis of this derivative demonstrates the successful synthesis and purity of the compound. researchgate.net The deviation in the nitrogen value, while present, can be within acceptable experimental error margins for this technique. researchgate.netresearchgate.net Such analyses are typically performed using automated elemental analyzers, which undergo combustion of the sample followed by the quantification of the resulting gases. researchgate.net

Mechanistic Investigations and Reaction Dynamics Involving 5,6 Dibromoisoindoline 1,3 Dione

Study of Reaction Pathways and Transition States

While direct mechanistic studies on 5,6-dibromoisoindoline-1,3-dione are limited, insights can be drawn from theoretical investigations on the parent isoindoline-1,3-dione (phthalimide) scaffold. Density Functional Theory (DFT) calculations have been employed to explore the transition states of reactions such as the coupling of phthalimide (B116566) with aroyl chlorides. researchgate.net These studies reveal that such reactions can proceed through a two-step mechanism. The rate-determining step is often the formation of the carbon-carbon bond between the benzoyl cation and the phthalimide. researchgate.net For instance, in the aroylation of phthalimide, the calculated activation energy for this step in 1,4-dioxane (B91453) as a solvent was found to be 53.3 kcal/mol. researchgate.net

In reactions like the 1,3-dipolar cycloaddition, which is a common transformation for related bromo-isatin derivatives, multiple reaction pathways can exist. researchgate.net For example, the reaction of N-allyl-5-bromoindoline-2,3-dione with an oxime can lead to two different cycloadducts. researchgate.net One results from the cycloaddition affecting the allyl chain at the 1-position, while the other is derived from a cycloaddition at the carbon-oxygen double bond at the 3-position. researchgate.net This suggests that the reaction pathway is highly dependent on the nature of the reacting partner and the specific reaction conditions.

The transition states in these reactions are influenced by both steric and electronic factors. The presence of the two bromine atoms on the benzene (B151609) ring of this compound would significantly impact the electron density of the aromatic system, thereby influencing the energy of the transition states in electrophilic or nucleophilic aromatic substitution reactions.

Regioselectivity and Stereoselectivity Control

Regioselectivity is a critical aspect of the functionalization of this compound. The positions of the bromine atoms dictate the sites of further substitution. For instance, in the context of indole (B1671886) derivatives, the regioselective dibromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid yields the 5,6-dibromoindole-3-carboxylate. rsc.org This highlights the directing effects of the substituents already present on the aromatic ring.

In the case of this compound, the electron-withdrawing nature of the imide group and the bromine atoms would deactivate the aromatic ring towards electrophilic substitution. However, any substitution that does occur would be directed to the remaining available positions on the benzene ring, with the precise location influenced by the combined electronic effects of the substituents.

| Reaction Type | Controlling Factors | Observed/Expected Outcome |

| Electrophilic Aromatic Substitution | Directing effects of bromine and imide groups | Substitution at specific positions on the aromatic ring |

| 1,3-Dipolar Cycloaddition | Nature of the dipole and dipolarophile | Formation of different regioisomeric cycloadducts |

| Annelation Reactions | Steric and stereoelectronic interactions | High stereocontrol, formation of specific stereoisomers |

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by the substituents on the aromatic ring. Thermodynamic calculations on the aroylation of phthalimide show that while these reactions are generally exothermic, their spontaneity (as indicated by the Gibbs free energy) can depend on the specific aroyl halide used. researchgate.net This suggests a delicate balance between enthalpy and entropy for these transformations.

In a study of the interaction of a related compound, 5,6-dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, with bovine serum albumin, fluorescence quenching experiments were used to determine thermodynamic parameters. The Stern-Volmer constant (Ksv), a measure of quenching efficiency, was found to decrease with increasing temperature, suggesting a static quenching mechanism. The binding constants also decreased at higher temperatures, indicating that the complex formed becomes less stable. The thermodynamic results from this study, including changes in enthalpy and entropy, pointed towards a spontaneous and enthalpy-driven interaction. While this is a protein-ligand binding study, the principles of thermodynamic analysis can be applied to other reactions of this class of compounds.

| Thermodynamic Parameter | Significance | Example from Related Compounds |

| Activation Energy (Ea) | Energy barrier to be overcome for a reaction to occur. | 53.3 kcal/mol for C-C bond formation in aroylation of phthalimide. researchgate.net |

| Enthalpy Change (ΔH) | Heat absorbed or released during a reaction. | Aroylation of phthalimide is generally exothermic. researchgate.net |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | Can be spontaneous or non-spontaneous depending on the reactants. researchgate.net |

| Binding Constant (K) | Measure of the affinity between reacting species. | Decreases with increasing temperature for a related dichloro derivative. |

Catalytic Cycles and Reaction Intermediates

While specific catalytic cycles involving this compound are not extensively documented, it is plausible that this compound could participate in various palladium-catalyzed cross-coupling reactions, which are common for aryl bromides. A general catalytic cycle for a Suzuki-Miyaura coupling, for instance, would involve the oxidative addition of the aryl bromide (this compound) to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Computational and Theoretical Chemistry in Research of 5,6 Dibromoisoindoline 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 5,6-dibromoisoindoline-1,3-dione, DFT calculations are instrumental in elucidating its fundamental electronic properties and predicting its reactivity.

Detailed research findings from DFT studies on analogous isoindoline-1,3-dione derivatives reveal key electronic parameters that are conceptually applicable to the 5,6-dibromo variant. researchgate.net For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. For similar isoindoline-1,3-dione structures, HOMO-LUMO gaps have been calculated to be in the range of 3.9-4.1 eV, indicating a moderate level of reactivity. researchgate.netresearchgate.net

Furthermore, DFT allows for the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the electronegative oxygen and bromine atoms would be expected to be regions of negative potential, while the hydrogen atom of the imide group would be a site of positive potential. This information is invaluable for predicting how the molecule will interact with other reagents.

Global reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

By calculating these descriptors for this compound, researchers can gain a comprehensive understanding of its chemical behavior in various reaction environments. researchgate.net

Table 1: Representative Data from DFT Calculations on Isoindoline-1,3-dione Analogs

| Parameter | Typical Value Range | Significance |

| HOMO-LUMO Energy Gap | 3.9 - 5.0 eV researchgate.netresearchgate.net | Chemical reactivity and stability |

| Dipole Moment | Varies with substitution | Polarity and solubility |

| Polarizability | Varies with substitution | Response to an external electric field |

| First Order Hyperpolarizability | Varies with substitution | Non-linear optical properties |

This table presents typical data ranges observed for isoindoline-1,3-dione derivatives, providing a conceptual framework for understanding the properties of this compound.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Macromolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a large biological molecule, such as a protein or enzyme. nih.gov These methods are particularly relevant for assessing the potential of this compound as a therapeutic agent.

Following molecular docking, molecular dynamics simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions. researchgate.net By running simulations for nanoseconds or even microseconds, researchers can assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the number of intermolecular hydrogen bonds. researchgate.net

Quantum Chemical Studies of Bonding and Energetics

Quantum chemical studies provide a fundamental understanding of the bonding and energetics within the this compound molecule. These calculations can precisely determine bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's geometry. researchgate.net

Furthermore, quantum chemical methods can be used to calculate the energetics of different conformations of the molecule, identifying the most stable (lowest energy) structure. This is particularly important for understanding the molecule's preferred shape in different environments.

Thermochemical calculations, another facet of quantum chemical studies, can predict thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. researchgate.netresearchgate.net This information is crucial for understanding the feasibility and spontaneity of chemical reactions involving this compound. For instance, the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur, can be calculated, providing insights into the reaction kinetics. researchgate.net

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions play a pivotal role in determining the structure and function of molecules in biological systems and materials science. nih.govnih.gov For this compound, the most significant non-covalent interactions are hydrogen bonding and halogen bonding.

The imide group (-NH-) in the isoindoline-1,3-dione core can act as a hydrogen bond donor, while the carbonyl oxygen atoms (-C=O) can act as hydrogen bond acceptors. libretexts.org These hydrogen bonds are crucial for the molecule's interactions with biological targets and for its self-assembly into larger structures. libretexts.org

A particularly interesting aspect of this compound is the presence of two bromine atoms, which can participate in halogen bonding. nih.govmdpi.com A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (an electron-rich atom or group). The strength of a halogen bond is comparable to that of a hydrogen bond and is highly directional. nih.gov The bromine atoms in this compound could form halogen bonds with oxygen or nitrogen atoms in the binding sites of proteins, contributing significantly to the stability of the ligand-protein complex. Computational studies on similar brominated compounds have demonstrated the importance of halogen bonding in their crystal packing and interaction with other molecules. researchgate.net

The investigation of these non-covalent interactions is typically carried out using high-level quantum chemical calculations and by analyzing crystallographic data of related compounds. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to characterize and quantify these weak interactions. nih.gov

Advanced Applications and Research Frontiers of 5,6 Dibromoisoindoline 1,3 Dione Derivatives

Medicinal Chemistry Research

The isoindoline-1,3-dione moiety is a "privileged scaffold" in drug discovery, known to be a component of various biologically active compounds with a wide range of therapeutic effects. researchgate.net Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. researchgate.netresearchgate.net Halogenation of the isoindoline-1,3-dione ring has been shown to improve both antimicrobial and anticancer activities. researchgate.net

Enzyme Inhibition Mechanism Studies (e.g., Cholinesterases)

Derivatives of isoindoline-1,3-dione are being actively investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govsemanticscholar.org The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netnih.gov

The design of these inhibitors often involves a molecular hybridization strategy, combining the isoindoline-1,3-dione core with other pharmacophores to interact with different sites on the cholinesterase enzymes. nih.govnih.gov The isoindoline-1,3-dione fragment is proposed to interact with the peripheral anionic site (PAS) of AChE, a site implicated in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.govnih.govnih.gov

Kinetic studies have revealed different modes of inhibition by these derivatives. For instance, one study identified a donepezil-based isoindoline-1,3-dione derivative that inhibited acetylcholinesterase in a non-competitive manner. researchgate.netnih.gov In contrast, a novel series of isoindoline-1,3-dione-based acetohydrazides showed a competitive mode of inhibition against AChE. nih.gov

Several studies have reported the synthesis and evaluation of various isoindoline-1,3-dione derivatives with significant anticholinesterase activity. The inhibitory potency is often influenced by the nature of the substituents and the length of the linker connecting the isoindoline-1,3-dione core to other moieties. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Mode of Inhibition | Reference |

| Compound 3b (donepezil-based) | Human AChE | 0.361 µM | Non-competitive | researchgate.netnih.gov |

| Compound 8a (acetohydrazide-based) | AChE | 0.11 ± 0.05 µM | Competitive | nih.gov |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative | AChE | 0.91 µM | Not specified | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrid (para-fluoro substituted) | AChE | 2.1 µM | Not specified | nih.gov |

| Derivative with phenyl substituent at piperazine (B1678402) position 4 | AChE | 1.12 µM | Not specified | nih.gov |

| Derivative with diphenylmethyl moiety | BuChE | 21.24 µM | Not specified | nih.gov |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Anticancer Research: Cellular and Molecular Mechanisms

Isoindoline-1,3-dione derivatives have emerged as a promising class of compounds in anticancer research, exhibiting cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.netnih.govacs.org The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and necrosis in cancer cells. researchgate.net

One study investigated N-substituted isoindoline-1,3-dione derivatives against blood cancer cell lines K562 and Raji. researchgate.net The compound 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to be the most potent, inducing both apoptosis and necrosis in Raji cells. researchgate.net Further research into the impact of additional alkylating imides on blood cancer cell survival was suggested by these findings. researchgate.net

Other research has focused on the antiproliferative effects of isoindole-1,3-dione derivatives against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HT-29 (colon cancer). nih.govacs.org The cytotoxic effects were found to be dependent on the substituents attached to the nitrogen atom and the ring structure. nih.gov For example, N-benzyl isoindole derivatives have shown notable cytotoxic activity. nih.gov

The molecular mechanisms underlying the anticancer activity of these compounds are being actively explored. Some derivatives have been shown to act as tyrosine kinase enzyme inhibitors, which can affect cell cycle control and growth. researchgate.net Additionally, studies have demonstrated that certain isoindoline-1,3-dione derivatives can arrest the cell cycle at different phases and induce apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic pathway. mdpi.com For instance, a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative was found to cause cell cycle arrest at the G2/M phase and increase the levels of apoptotic markers like caspase-3 and caspase-9 in MCF-7 cells. mdpi.com

Table 2: Anticancer Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 | Induced apoptosis and necrosis in Raji cells (CC50 = 0.26 μg/mL). | researchgate.net |

| N-benzyl isoindole derivatives | A549-Luc (lung adenocarcinoma) | Demonstrated cytotoxic effects. | nih.gov |

| Halogenated isoindole-1,3(2H)-dione derivatives | Caco-2, HCT-116 | Suppressed proliferation, arrested cell cycle, and induced apoptosis. Tetra-brominated derivatives were highly effective. | researchgate.net |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 | IC50 = 2.93 ± 0.47 µM; Induced cell cycle arrest at G2/M phase and apoptosis. | mdpi.com |

Antimicrobial and Anti-inflammatory Action Investigations

The isoindoline-1,3-dione scaffold is also a foundation for the development of new antimicrobial and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov Research has shown that derivatives of this compound can exhibit significant activity against various bacteria and fungi. researchgate.net

Studies have indicated that halogenation of the isoindole-1,3(2H)-dione moiety can enhance its antimicrobial properties. researchgate.net For instance, tetra-brominated derivatives have been shown to be more effective than their tetra-chlorinated counterparts against Escherichia coli and Staphylococcus aureus. researchgate.net

In the realm of anti-inflammatory research, aminoacetylenic isoindoline-1,3-diones have been synthesized and evaluated for their ability to reduce inflammation. arabjchem.org These compounds have shown efficacy in reducing carrageenan-induced paw edema in rats, a common model for acute inflammation. arabjchem.org The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of the inflammatory response. arabjchem.org Some of these derivatives have demonstrated anti-inflammatory activity comparable to or even greater than established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac. arabjchem.org

Neurodegenerative Disease Research Pathways (e.g., Alzheimer's disease)

Beyond their role as cholinesterase inhibitors, isoindoline-1,3-dione derivatives are being explored for their neuroprotective effects in the context of neurodegenerative diseases like Alzheimer's. researchgate.nettandfonline.com Oxidative stress is a key pathological feature of these diseases, leading to neuronal damage. tandfonline.com

Research has shown that certain isoindoline-1,3-dione derivatives can protect neuronal-like cells (SH-SY5Y) from oxidative stress induced by hydrogen peroxide. tandfonline.com These compounds were found to increase cell viability, reduce intracellular reactive oxygen species (ROS) and carbonylated proteins, and upregulate the expression of NRF2 and associated antioxidant genes. tandfonline.com The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative stress. tandfonline.com

Furthermore, some isoindoline-1,3-dione derivatives have demonstrated the ability to inhibit the aggregation of β-amyloid, a key event in the pathogenesis of Alzheimer's disease. researchgate.netnih.gov The development of multi-target-directed ligands, which can simultaneously inhibit cholinesterases and β-amyloid aggregation, is a promising strategy in the search for effective anti-Alzheimer's agents. researchgate.netnih.gov

Materials Science and Organic Electronics

The unique electronic and optical properties of isoindoline-1,3-dione and its derivatives make them valuable building blocks in materials science, particularly in the field of organic electronics. researchgate.netacgpubs.orgacgpubs.org These compounds possess delocalized π-electrons, which are essential for applications in nonlinear optical (NLO) materials and organic electronic devices. acgpubs.org

Photoinitiator Development for Polymerization

Isoindoline-1,3-dione derivatives have been successfully employed as photoinitiators for polymerization reactions, which are fundamental processes in the manufacturing of plastics, coatings, and adhesives. rsc.orgdntb.gov.uacumbria.ac.uk Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate the polymerization of monomers. nih.gov

Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3-dione, a related structure, have been shown to be versatile photoinitiators for both cationic and free-radical polymerization under visible light from various sources, including violet-blue, green, and red LEDs and laser diodes. rsc.org This broad spectral sensitivity is highly desirable for various applications. rsc.org The efficiency of these photoinitiating systems is often enhanced by the addition of co-initiators such as iodonium (B1229267) salts, amines, or N-vinylcarbazole. rsc.org

The development of photoinitiators that can operate under visible light and low light intensity is a significant area of research, as it offers advantages in terms of safety, energy consumption, and light penetration compared to traditional UV photoinitiators. cumbria.ac.uk The isoindoline-1,3-dione scaffold, with its tunable electronic properties, provides a promising platform for the design of the next generation of efficient visible-light photoinitiators. cumbria.ac.uk

Chromophores for Nonlinear Optical (NLO) Applications

Derivatives of isoindoline-1,3-dione are recognized for their potential in nonlinear optical (NLO) applications, a field focused on materials that alter the properties of light. researchgate.net The core structure of isoindoline-1,3-dione, an electron-accepting unit, is a key feature for designing NLO chromophores. mdpi.com When combined with electron-donating moieties, it can create molecules with significant charge-transfer characteristics, which are essential for NLO activity. nih.gov

Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the NLO properties of molecules incorporating the isoindoline-1,3-dione framework. researchgate.net These computational models calculate key parameters like polarizability and first-order hyperpolarizability (β), which indicate the NLO response of a molecule. nih.govresearchgate.net For instance, a theoretical study on an isoindoline-1,3-dione-fullerene conjugate highlighted its potential for NLO activity due to efficient electronic transfer within the molecule. researchgate.net The HOMO-LUMO energy gap is another critical parameter, with a smaller gap often correlating with higher NLO activity. researchgate.netnih.gov While specific research on 5,6-dibromoisoindoline-1,3-dione is not extensively detailed, the fundamental principles suggest that its derivatives, particularly when functionalized with suitable donor groups, could exhibit significant NLO properties. The bromine substituents can also influence the electronic properties and intermolecular interactions, potentially enhancing the NLO response.

Table 1: Key Parameters in NLO Property Evaluation

| Parameter | Significance |

|---|---|

| Dipole Moment | Influences the alignment of molecules in an electric field, affecting the bulk NLO response. researchgate.net |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an electric field. nih.gov |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response of a molecule, crucial for applications like second-harmonic generation. nih.govresearchgate.net |

Organic Semiconductor and Electron Acceptor Roles

The isoindoline-1,3-dione scaffold is a promising component in the development of organic semiconductors. Its inherent electron-accepting nature makes it a valuable building block for n-type semiconductor materials, which are essential for various organic electronic devices, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.comdntb.gov.ua The analogous indan-1,3-dione structure has been successfully used to create small molecule electron acceptors for solution-processable bulk heterojunction solar cells. rsc.org

In these applications, the isoindoline-1,3-dione derivative acts as the electron acceptor, paired with an electron-donating material. mdpi.com The efficiency of charge separation and transport in these devices is heavily dependent on the molecular structure and energy levels (HOMO/LUMO) of the acceptor. The introduction of bromine atoms in this compound can lower the LUMO energy level, which is often desirable for improving the open-circuit voltage in organic solar cells. rsc.org Furthermore, the planarity and potential for π-π stacking in isoindoline-1,3-dione derivatives can facilitate efficient electron transport. The active methylene (B1212753) group in the related indane-1,3-dione structure allows for easy functionalization through Knoevenagel condensation, enabling the tuning of its electronic and physical properties. mdpi.com Similar synthetic strategies could be applied to this compound to optimize its performance as an electron acceptor in organic electronics.

Supramolecular Chemistry and Coordination Compounds

The nitrogen and oxygen atoms within the isoindoline-1,3-dione structure serve as potential coordination sites, allowing it to act as a ligand in the formation of metal complexes. gsconlinepress.com This capability opens avenues in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving isoindoline-1,3-dione derivatives typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The specific reaction conditions, such as temperature and the nature of the solvent, can influence the final structure and coordination geometry of the complex. nih.gov For instance, the deprotonation of related 1,3-diaminopropane (B46017) pro-ligands followed by reaction with metal halides has been used to create complexes with Group 2 metals like beryllium and magnesium. researchgate.net While direct synthetic routes using this compound are not widely reported, general methods for creating complexes with similar dione (B5365651) or imide-containing ligands are well-established. nih.govrsc.org The synthesis often involves the N-functionalization of the isoindoline-1,3-dione ring to introduce other donor atoms, creating multidentate ligands that can form stable chelate structures with metal ions. researchgate.net

Ligand Binding Modes and Coordination Geometries

The way a this compound-based ligand binds to a metal center can vary, leading to different coordination geometries. The ligand can be monodentate, coordinating through the imide nitrogen, or potentially bidentate if other donor groups are present on a substituent. The choice of the metal ion and the steric and electronic properties of the ligand dictate the final geometry, which can range from tetrahedral to square planar or octahedral. researchgate.netresearchgate.net For example, studies on complexes with a ligand containing a thiooxodihydropyrimidine-dione moiety showed octahedral geometries for Co(II), Ni(II), Cu(II), and Zn(II), but a square planar geometry for Au(III). researchgate.net Computational methods are also employed to predict and understand the stable binding modes and geometries of these complexes. nih.gov

DNA Interaction and Photocleavage Mechanisms of Complexes

Metal complexes derived from ligands containing planar aromatic systems, similar to isoindoline-1,3-dione, are of great interest for their ability to interact with DNA. nih.govnih.gov These interactions can occur through several modes: intercalation, where the planar part of the ligand inserts between the DNA base pairs; groove binding, where the complex sits (B43327) in the major or minor groove of the DNA helix; or electrostatic interactions between a cationic complex and the anionic phosphate (B84403) backbone of DNA. nih.govfrontiersin.org

Complexes of 1,10-phenanthroline-5,6-dione, a related dione-containing ligand, have been shown to interact with DNA through hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov Once bound to DNA, some metal complexes can induce cleavage of the DNA strands. This cleavage can be oxidative, often involving the generation of reactive oxygen species (ROS) by the metal center, or hydrolytic. The photocleavage mechanism involves the complex absorbing light and entering an excited state, which then leads to DNA damage. This property is particularly relevant for the development of photodynamic therapy agents for cancer treatment.

Table 2: Modes of Metal Complex-DNA Interaction

| Interaction Mode | Description |

|---|---|

| Intercalation | The insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov |

| Groove Binding | The binding of a molecule within the major or minor grooves of the DNA helix. nih.govnih.gov |

Biosensing and Bioimaging Applications

The structural framework of isoindoline-1,3-dione is a versatile platform for designing chemosensors and bioimaging agents. mdpi.com By functionalizing the core molecule with specific recognition units, derivatives can be tailored to selectively bind to particular analytes, such as metal ions or biologically important anions. researchgate.net

The sensing mechanism often relies on a change in the optical properties of the molecule, such as fluorescence or color, upon binding to the target analyte. For example, derivatives of benzo[de]isoquinoline-1,3-dione, which share structural similarities, have been developed as fluorescent chemosensors. researchgate.net The fluorescence of a naphthalimide unit can be quenched by a linked ferrocene (B1249389) group through a process called photoinduced electron transfer (PET). This quenching can be reversed by the binding of an analyte, leading to a "turn-on" fluorescent signal. researchgate.net Similar principles could be applied to this compound to create novel biosensors. Its derivatives could also be explored for bioimaging, where fluorescent molecules are used to visualize biological structures and processes within living cells. mdpi.com

Conclusion and Future Directions in Research on 5,6 Dibromoisoindoline 1,3 Dione

Summary of Current Research Landscape

The current research landscape for 5,6-dibromoisoindoline-1,3-dione is primarily characterized by its role as a synthetic intermediate rather than a final product with direct applications. Its presence in the scientific literature is sparse, often appearing as a reactant in the synthesis of more complex molecules. The core isoindoline-1,3-dione (phthalimide) structure is a well-established pharmacophore, a molecular feature responsible for a drug's physiological or pharmacological action. Derivatives of phthalimide (B116566) have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. clockss.orgnih.govgsconlinepress.commdpi.comresearchgate.netnih.gov

The introduction of bromine atoms at the 5 and 6 positions of the isoindoline-1,3-dione core significantly alters its electronic properties and provides reactive handles for further chemical transformations. Bromine atoms are good leaving groups in various cross-coupling reactions, making this compound a valuable precursor for creating molecules with extended aromatic systems or for introducing other functional groups.

Research involving isoindoline-1,3-dione derivatives has explored their potential as:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors: These are key targets in the management of Alzheimer's disease. nih.govnih.gov

Anticancer Agents: The phthalimide scaffold is present in several anticancer drugs. gsconlinepress.com

Antimicrobial Agents: Various derivatives have been tested against bacterial and fungal strains. gsconlinepress.com

While these studies focus on the broader class of isoindoline-1,3-diones, the specific contribution of the 5,6-dibromo substitution pattern is an area that remains largely underexplored. The primary synthesis route to this compound likely involves the reaction of 4,5-dibromophthalic anhydride (B1165640) with an amine source. researchgate.net The precursor, 4,5-dibromophthalic anhydride, can be synthesized through various methods, including the bromination of related phthalic anhydride derivatives. prepchem.comgoogle.comgoogle.com

Unexplored Research Avenues and Challenges

The limited body of research dedicated solely to this compound points to numerous unexplored avenues and inherent challenges.

Unexplored Research Avenues:

Systematic Exploration of Biological Activity: A comprehensive screening of this compound and its simple derivatives for a wide range of biological activities is yet to be undertaken. Its potential as an anticancer, anti-inflammatory, or neuroprotective agent, based on the activities of other phthalimides, warrants investigation.

Materials Science Applications: The dibromo functionality makes this compound a prime candidate for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atoms can be readily substituted to create extended π-conjugated systems, which are essential for charge transport in these devices.

Development of Novel Catalysts: The isoindoline-1,3-dione scaffold can act as a ligand for metal catalysts. The 5,6-dibromo derivative could be used to synthesize novel ligands with tailored electronic and steric properties for various catalytic transformations.

Probe Development for Chemical Biology: The reactivity of the bromine atoms could be exploited to develop chemical probes for studying biological processes. These probes could be designed to react with specific biomolecules, allowing for their detection and characterization.

Challenges:

Synthesis and Purification: While the synthesis from 4,5-dibromophthalic anhydride is conceptually straightforward, optimizing reaction conditions to achieve high yields and purity can be challenging. The purification of the final product and its precursors may require specialized techniques. fibertech.or.jp

Solubility: Like many aromatic compounds, this compound may exhibit poor solubility in common organic solvents, which can hinder its use in certain reactions and applications.

Limited Commercial Availability: The compound is available from a limited number of chemical suppliers, which can impact its accessibility and cost for research purposes. sigmaaldrich.com

Potential for Novel Compound Development and Applications

The true potential of this compound lies in its utility as a versatile building block for the creation of novel compounds with tailored properties.

Medicinal Chemistry:

By leveraging the reactivity of the bromine atoms, a diverse library of new chemical entities can be synthesized. For instance, Suzuki, Stille, and Sonogashira cross-coupling reactions can be employed to introduce various aryl, heteroaryl, and alkynyl groups at the 5 and 6 positions. This would allow for the systematic exploration of the structure-activity relationship of these new derivatives as potential therapeutic agents.

Materials Science:

The ability to create extended conjugated systems from this compound is particularly exciting for materials science. The resulting materials could possess unique photophysical and electronic properties, making them suitable for a range of applications.

| Potential Application Area | Rationale for Using this compound | Example of Potential Novel Compound |

| Organic Electronics | The dibromo functionality allows for the synthesis of extended π-conjugated systems via cross-coupling reactions. | Polymers or small molecules with alternating 5,6-disubstituted isoindoline-1,3-dione and electron-donating units. |

| Medicinal Chemistry | The bromine atoms serve as handles to introduce diverse chemical functionalities to explore structure-activity relationships. | Derivatives with different aromatic or heterocyclic groups at the 5 and 6 positions to target specific biological receptors. |

| Luminescent Materials | The rigid isoindoline-1,3-dione core can be functionalized to create fluorescent or phosphorescent materials. | Compounds with attached chromophores that exhibit strong emission in the solid state. |

Interactive Data Table: Potential Novel Compounds from this compound

| Compound Class | Synthetic Strategy | Potential Application |

|---|---|---|

| 5,6-Diarylisoindoline-1,3-diones | Suzuki Coupling | Organic Light-Emitting Diodes (OLEDs) |

| 5,6-Diheteroarylisoindoline-1,3-diones | Stille Coupling | Anticancer Agents |

| 5,6-Dialkynylisoindoline-1,3-diones | Sonogashira Coupling | Molecular Wires |

| 5,6-Diaminoisoindoline-1,3-diones | Buchwald-Hartwig Amination | Precursors for Dyes and Pigments |

Interdisciplinary Research Opportunities

The future of research on this compound will likely be driven by interdisciplinary collaborations.

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, which can then be evaluated by biologists and pharmacologists for their therapeutic potential.

Chemistry and Materials Science: The synthesis of new materials based on this scaffold will require close collaboration between organic chemists and materials scientists to characterize their physical and electronic properties.

Computational Chemistry and Experimental Science: Computational modeling can be used to predict the properties of new compounds derived from this compound, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5,6-dibromoisoindoline-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of isoindoline-1,3-dione precursors. A common approach involves using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, in analogous phthalimide derivatives, potassium phthalimide salts and methanesulfonyl chloride have been employed to achieve yields up to 80% under optimized conditions (e.g., reflux in dichloromethane with DIPEA as a base) . Key variables include reaction temperature, stoichiometry of brominating agents, and solvent polarity. Lower temperatures (e.g., 0–5°C) may reduce side reactions, while excess bromine can lead to over-bromination.

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For isoindoline derivatives, -NMR typically shows aromatic proton signals between δ 7.5–8.0 ppm, while bromine substituents deshield adjacent protons, causing splitting patterns (e.g., doublets or triplets) . -NMR can confirm carbonyl groups (δ ~165–170 ppm) and brominated carbons (δ ~120–130 ppm). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (304.92 g/mol for ) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : The compound is classified under hazard codes H315 (skin irritation) and H319 (eye irritation). Mandatory safety measures include:

- Use of nitrile gloves, lab coats, and chemical goggles (P280 code).

- Work in a fume hood (P403 code) to avoid inhalation.

- Storage in airtight containers at 2–8°C (P410 code) to prevent degradation .

- Emergency protocols for spills (P305+P351+P338) involve neutralization with sodium bicarbonate and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound to minimize di-brominated byproducts?

- Methodological Answer : Competitive bromination at non-target positions can be mitigated by:

- Stoichiometric control : Limiting bromine equivalents to 2.0–2.2 mol per mole of precursor.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing intermediates.

- Catalysis : Lewis acids like FeCl (5 mol%) can direct bromine to electron-rich positions .

- Monitoring : Real-time TLC or HPLC analysis helps identify byproduct formation early .

Q. How should contradictory NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in splitting patterns or chemical shifts may arise from solvent effects, impurities, or tautomerism. For example, in CDCl, keto-enol tautomerism in isoindoline-diones can broaden signals. Strategies include:

- Variable-temperature NMR : To freeze dynamic processes and simplify spectra.

- 2D NMR (COSY, HSQC) : To correlate proton and carbon signals and confirm assignments .

- Comparative analysis : Benchmarking against structurally similar compounds (e.g., nitro or fluoro derivatives) to identify anomalous peaks .

Q. What strategies enable functionalization of this compound for applications in drug discovery?

- Methodological Answer : The bromine atoms serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). For instance:

- Palladium-catalyzed coupling : Attach aryl/heteroaryl groups using Pd(PPh) and boronic acids in THF/water at 80°C .

- Nucleophilic substitution : Replace bromine with amines or thiols under basic conditions (e.g., KCO in DMF) .

- Click chemistry : Azide-alkyne cycloaddition to introduce triazole moieties for bioactivity screening .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Simulate transition states for bromine displacement reactions.

- Predict regioselectivity in cross-coupling by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What are the environmental implications of this compound, and how can its ecological impact be assessed?

- Methodological Answer : The compound’s environmental hazard code (H420) indicates risks to aquatic life. Researchers must:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。